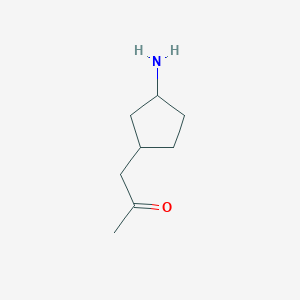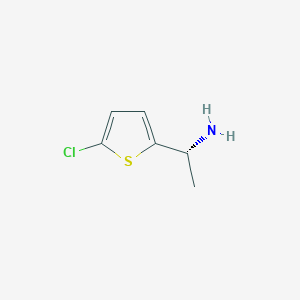
2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-methoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and 2-methoxyacetyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or toluene, and stirred at room temperature or under reflux conditions until the reaction is complete.
Product Isolation: The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The methoxy group may also participate in electronic interactions, affecting the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1-(piperidin-2-yl)ethan-1-one: This compound features a piperidine ring instead of a pyrrolidine ring.
2-Pyrrolidinoethylamine: This compound has an amine group instead of a methoxy group.
Uniqueness
2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both a methoxy group and a pyrrolidine ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-methoxy-1-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C7H13NO2/c1-10-5-7(9)6-3-2-4-8-6/h6,8H,2-5H2,1H3 |
Clave InChI |
FYDBWOXHTCHFRT-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)


![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)

![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)




![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)

